molecular formula C18H15F3N2OS B2586816 phenyl(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851805-58-8

phenyl(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2586816
CAS No.: 851805-58-8
M. Wt: 364.39
InChI Key: AMQKYBYONQBRKJ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the trifluoromethyl group, the thioether group, and the imidazole ring. For example, the trifluoromethyl group is known to undergo various reactions, including nucleophilic substitution and addition . The sulfur atom in the thioether group could act as a nucleophile in certain reactions. The imidazole ring, being aromatic, is relatively stable but can participate in electrophilic substitution reactions.

Scientific Research Applications

Synthesis and Characterization

  • A study explored the synthesis and characterization of oligobenzimidazoles, including similar compounds, investigating their electrochemical, electrical, optical, thermal, and rectification properties. These compounds were synthesized through oxidative polycondensation and characterized using spectroscopic techniques, revealing their potential in electronic and optical applications (Anand & Muthusamy, 2018).
  • Another research focused on the solvent-free microwave-assisted synthesis of substituted phenyl methanones, assessing their antimicrobial activity. These compounds were synthesized under both conventional and microwave irradiation conditions, and their structures were elucidated using spectroscopic methods (Ashok et al., 2017).

Application in Corrosion Inhibition

  • Imidazole-based molecules, including derivatives of phenyl methanones, were examined for their effectiveness in inhibiting corrosion of carbon steel in an acidic medium. The study combined experimental and molecular modeling approaches to highlight the correlation between molecular properties and corrosion inhibition efficiency (Costa et al., 2021).

Optical and Thermal Properties

  • Research on the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, achieved through a one-pot, three-component condensation process, revealed significant optical properties. These compounds demonstrated absorption and fluorescence spectra with remarkable Stokes' shift range, indicating their potential use as low-cost emitters in luminescent materials (Volpi et al., 2017).

Antimicrobial and Antimycobacterial Evaluation

  • A series of derivatives were synthesized and screened for their antimicrobial and antimycobacterial activities. Some compounds demonstrated potent activity comparable to standard drugs, highlighting their potential as leads for developing new antimicrobial agents (Narasimhan et al., 2011).

Mechanism of Action

Properties

IUPAC Name

phenyl-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2OS/c19-18(20,21)15-8-4-5-13(11-15)12-25-17-22-9-10-23(17)16(24)14-6-2-1-3-7-14/h1-8,11H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQKYBYONQBRKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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